molecular formula HNNa2O7S2 B8645778 Disodium hydroxyimidodisulphate CAS No. 31186-36-4

Disodium hydroxyimidodisulphate

Cat. No. B8645778
M. Wt: 237.13 g/mol
InChI Key: NVFWJWFXBLSNIW-UHFFFAOYSA-L
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Patent
US04049646

Procedure details

One suitable technique for preparing hydroxylamine sulfate is the classical Raschig process, described in Kirk-Othmer, Vol. 7 (1951), page 766, paragraph 4, Briefly, the classical Raschig process involves the reduction of sodium nitrite with sodium bisulfite and sulfur dioxide to give sodium hydroxylamine -N, N-disulfonate, followed by hydrolysis of the hot solution to give hydroxylammonium acid sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])([OH:4])(=[O:3])=O.NO.[N:8]([O-:10])=O.[Na+:11].[S:12](=[O:15])([OH:14])[O-:13].[Na+].S(=O)=O>>[N:8]([S:12]([O-:15])(=[O:14])=[O:13])([S:1]([O-:5])(=[O:4])=[O:3])[OH:10].[Na+:11].[Na+:11] |f:0.1,2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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